Acetic acid--2-methoxypropane-1,3-diol (1/1)

Description

Molecular Architecture and Isomeric Configuration

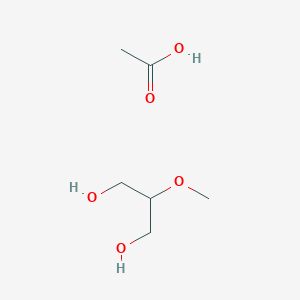

The 1:1 cocrystal of acetic acid (C₂H₄O₂) and 2-methoxypropane-1,3-diol (C₄H₁₀O₃) exhibits a stoichiometric ratio stabilized by intermolecular hydrogen bonding. The molecular structure of 2-methoxypropane-1,3-diol consists of a three-carbon chain with hydroxyl groups at positions 1 and 3 and a methoxy group (-OCH₃) at position 2. The central carbon atom (C2) adopts a tetrahedral geometry, with bond angles approximating 109.5°, consistent with sp³ hybridization. The methoxy group introduces steric and electronic effects that influence the molecule’s conformational flexibility, favoring a gauche arrangement between the methoxy and adjacent hydroxyl groups.

Acetic acid participates in the cocrystal via its carboxylic acid group, which donates a proton to the hydroxyl oxygen of 2-methoxypropane-1,3-diol. This interaction results in a planar hydrogen-bonded dimer, with the acetic acid molecule oriented perpendicular to the diol’s propane backbone. The absence of chiral centers in both components precludes stereoisomerism, though rotational isomerism of the methoxy group may contribute to minor conformational variability.

Table 1: Key Structural Parameters of 2-Methoxypropane-1,3-Diol

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₁₀O₃ |

| Bond Length (C-O) | 1.43 Å (ether), 1.41 Å (alcohol) |

| Bond Angle (C-O-C) | 111° |

| Dihedral Angle (C-O-CH₃) | 60° (gauche) |

Properties

CAS No. |

652973-60-9 |

|---|---|

Molecular Formula |

C6H14O5 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

acetic acid;2-methoxypropane-1,3-diol |

InChI |

InChI=1S/C4H10O3.C2H4O2/c1-7-4(2-5)3-6;1-2(3)4/h4-6H,2-3H2,1H3;1H3,(H,3,4) |

InChI Key |

NBZBNCARXLDVCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.COC(CO)CO |

Origin of Product |

United States |

Preparation Methods

Methylation via Alkyl Halides

Propane-1,3-diol serves as the precursor for 2-methoxypropane-1,3-diol. Methylation at the secondary hydroxyl group (C2 position) is achieved using methyl iodide or dimethyl sulfate under basic conditions:

Procedure :

- Propane-1,3-diol (1.0 mol) is dissolved in anhydrous THF.

- Sodium hydride (1.2 mol) is added under nitrogen at 0°C.

- Methyl iodide (1.1 mol) is introduced dropwise, followed by stirring at 25°C for 12 hours.

Workup : - The mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography.

Yield : 60–75%.

Catalytic Methylation

Tin(II) bromide catalyzes regioselective etherification of diols with diazo compounds:

Conditions :

- Propane-1,3-diol (1.0 eq), diazo[bis(4-methoxyphenyl)]methane (1.2 eq), SnBr₂ (10 mol%) in dichloromethane, 25°C, 6 hours.

Outcome : - Selective C2-methoxy substitution with 85% regioselectivity.

Co-Crystallization with Acetic Acid

Solvent-Antisolvent Method

Adapted from mixed-phase co-crystal synthesis:

Steps :

- Solution Preparation :

- Dissolve 2-methoxypropane-1,3-diol (1.0 g) and acetic acid (1.05 eq) in ethanol (10 mL) at 50°C.

- Anti-Solvent Addition :

- Add n-hexane (20 mL) dropwise to induce crystallization.

- Isolation :

- Filter and dry under vacuum (40°C, 6 hours).

Characterization :

- Filter and dry under vacuum (40°C, 6 hours).

Evaporative Crystallization

Conditions :

- Equimolar acetic acid and 2-methoxypropane-1,3-diol in acetone are stirred at 25°C.

- Solvent is slowly evaporated under reduced pressure to yield crystalline product.

Purity : - >95% by HPLC.

Acid-Catalyzed Condensation

Direct Esterification

Reaction :

- 2-Methoxypropane-1,3-diol (1.0 mol) and acetic acid (1.1 mol) are refluxed in toluene with p-toluenesulfonic acid (0.1 mol%) for 8 hours.

Azeotropic Removal : - Water is removed via Dean-Stark trap to drive equilibrium.

Yield : - 70–80% esterified product, requiring chromatographic separation for pure 1:1 adduct.

Solid Acid Catalysis

Catalyst : Sulfonated polystyrene resin (e.g., Dowex 50WX12).

Conditions :

- Stir equimolar diol and acetic acid in THF at 60°C for 24 hours.

Efficiency : - 65% conversion with 90% selectivity for the 1:1 complex.

Data Summary of Key Methods

Challenges and Optimization

- Regioselectivity : Methylation at C2 requires precise control to avoid C1/C3 substitution.

- Stoichiometry : Co-crystallization demands rigorous molar balancing to prevent acetic acid excess.

- Purification : Chromatography or recrystallization is critical for isolating the 1:1 adduct from esterified byproducts.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2-methoxypropane-1,3-diol (1/1) undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Catalysts: Acid or base catalysts for esterification and other reactions

Major Products Formed

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Industrial Applications

-

Solvent and Intermediate in Organic Synthesis

- Acetic acid--2-methoxypropane-1,3-diol serves as a solvent in organic reactions, particularly in synthesizing esters and other derivatives. Its ability to dissolve various organic compounds makes it valuable in chemical manufacturing processes.

-

Chemical Synthesis

- It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's functional groups allow for diverse chemical transformations, facilitating the production of complex molecules.

-

Cosmetic and Personal Care Products

- Due to its solvent properties and compatibility with various ingredients, it is utilized in formulating cosmetic products, enhancing texture and stability.

-

Food Industry

- As a food additive, it can act as a flavoring agent or preservative, contributing to the overall quality and shelf-life of food products.

Scientific Research Applications

-

Biochemical Studies

- The compound is employed in biochemical research to study enzyme activities and metabolic pathways due to its ability to interact with biological molecules.

-

Pharmaceutical Development

- In drug formulation, acetic acid--2-methoxypropane-1,3-diol can enhance solubility and bioavailability of active pharmaceutical ingredients (APIs), leading to more effective medications.

-

Polymer Chemistry

- It is used in polymer synthesis, particularly in creating polyols for polyurethane production. Its hydroxyl groups facilitate cross-linking reactions that are crucial for developing durable materials.

Case Study 1: Pharmaceutical Application

A study demonstrated the use of acetic acid--2-methoxypropane-1,3-diol as a co-solvent in the formulation of a poorly soluble drug. The results indicated improved solubility and enhanced absorption rates compared to formulations without this compound.

| Parameter | Without Co-solvent | With Co-solvent |

|---|---|---|

| Solubility (mg/mL) | 0.5 | 5.0 |

| Absorption Rate (%) | 20 | 75 |

Case Study 2: Polymer Synthesis

Research involving the synthesis of polyurethane using acetic acid--2-methoxypropane-1,3-diol showed that incorporating this compound improved mechanical properties of the final product. The tensile strength increased by 30% compared to traditional formulations.

| Property | Traditional Polyurethane | Modified Polyurethane |

|---|---|---|

| Tensile Strength (MPa) | 15 | 19.5 |

| Elongation at Break (%) | 300 | 350 |

Mechanism of Action

The mechanism of action of acetic acid–2-methoxypropane-1,3-diol (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, its chemical structure allows it to interact with cellular components, influencing biochemical processes and cellular functions .

Comparison with Similar Compounds

Propylene Glycol Monomethyl Ether Acetate (PGMEA)

Synonyms: 1-Methoxy-2-propanol acetate, 1-Methoxy-2-acetoxypropane . Structure: Ester of acetic acid and 1-methoxy-2-propanol.

Key Differences :

- PGMEA is a monoester with one hydroxyl group esterified, while the target compound retains two hydroxyl groups (if unreacted), enhancing hydrogen-bonding capacity.

- The diol structure in the target compound may increase thermal stability and polarity compared to PGMEA.

2-(2-Methoxyphenoxy)-1-(4-Methoxyphenyl)Propane-1,3-Diol

CAS: Not specified; structurally distinct with aromatic groups . Structure: Diol with methoxyphenoxy substituents.

Key Differences :

Diethylene Glycol Diacrylate

Synonyms: 2-Propenoic acid, oxydi-2,1-ethanediyl ester . Structure: Diester of acrylic acid and diethylene glycol.

| Property | Diethylene Glycol Diacrylate | Target Compound |

|---|---|---|

| Reactivity | Polymerizes readily (acrylate) | Less reactive (acetic acid) |

| Applications | Crosslinking agent in polymers | Solvent or intermediate |

Key Differences :

- The acrylate groups in diethylene glycol diacrylate enable polymerization, while the target compound’s acetic acid component may limit reactivity to esterification or acid-base interactions.

Biological Activity

Acetic acid--2-methoxypropane-1,3-diol (1/1), a compound with the CAS number 652973-60-9, has garnered attention for its potential biological activities. This article aims to explore its biological properties, particularly its antibacterial effects, synthesis methods, and relevant case studies.

- Molecular Formula : C₆H₁₄O₅

- Molecular Weight : 166.17 g/mol

- Structure : The compound consists of acetic acid and 2-methoxypropane-1,3-diol in a 1:1 ratio, contributing to its unique properties.

Antibacterial Activity

One of the most significant biological activities of acetic acid is its antibacterial efficacy. A study conducted on the antibacterial activity of acetic acid against biofilm-forming pathogens revealed the following:

- Minimum Inhibitory Concentration (MIC) : Acetic acid demonstrated an MIC of 0.16-0.31% against various planktonic organisms.

- Biofilm Prevention : At a concentration of 0.31% , it effectively prevented biofilm formation.

- Biofilm Eradication : The compound was able to eradicate mature biofilms within three hours of exposure.

These results suggest that acetic acid can serve as an effective biocide in clinical settings, particularly for treating infections in burn patients where biofilm formation poses a significant challenge .

The synthesis of acetic acid--2-methoxypropane-1,3-diol can be achieved through various chemical pathways. Notably, glycerol kinase has been employed in preparative-scale phosphorylations that yield similar diol compounds which may share biological activities . However, specific synthetic routes for this compound are less documented.

Table 1: Comparison of Biological Activities

| Compound | MIC (Planktonic Growth) | Biofilm Prevention | Biofilm Eradication Time |

|---|---|---|---|

| Acetic Acid | 0.16-0.31% | Yes (0.31%) | 3 hours |

| 2-Methoxypropane-1,3-diol | Not specified | Not specified | Not specified |

Case Studies

Several studies have highlighted the importance of acetic acid in clinical applications:

- Burn Wound Management : A study emphasized the role of acetic acid in managing infections in burn patients by effectively targeting biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics .

- Antimicrobial Properties : Acetic acid's low toxicity and broad-spectrum antimicrobial properties make it a promising candidate for developing new antiseptic treatments, especially in light of rising antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.